1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol
CAS No.: 93413-61-7
Cat. No.: VC21100612
Molecular Formula: C23H31NO2
Molecular Weight: 353.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93413-61-7 |
---|---|
Molecular Formula | C23H31NO2 |
Molecular Weight | 353.5 g/mol |
IUPAC Name | 1-[2-(dimethylamino)-1-(4-phenylmethoxyphenyl)ethyl]cyclohexan-1-ol |
Standard InChI | InChI=1S/C23H31NO2/c1-24(2)17-22(23(25)15-7-4-8-16-23)20-11-13-21(14-12-20)26-18-19-9-5-3-6-10-19/h3,5-6,9-14,22,25H,4,7-8,15-18H2,1-2H3 |
Standard InChI Key | FSSWQHLSQWTHIB-UHFFFAOYSA-N |
SMILES | CN(C)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3(CCCCC3)O |
Canonical SMILES | CN(C)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3(CCCCC3)O |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular structure of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol features a central phenyl ring with a benzyloxy substituent at the para position. This aromatic core is connected to a cyclohexanol group and a dimethylaminoethyl chain in a specific three-dimensional arrangement. The presence of multiple functional groups contributes to the compound's physical and chemical characteristics, including its solubility profile and potential for chemical interactions.
Physical and Chemical Properties
1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol exhibits distinctive physical and chemical properties that are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C23H31NO2 |
Molar Mass | 353.5 g/mol |
Physical State | Solid at room temperature |
Density | 1.096 g/cm³ |
Boiling Point | 493.9°C at 760 mmHg |
Flash Point | 252.5°C |
Vapor Pressure | 1.42E-10 mmHg at 25°C |
Refractive Index | 1.578 |
Recommended Storage | 2-8°C |
Solubility | Soluble in ethanol, ethers, and organic solvents |
The compound demonstrates typical solubility characteristics of molecules containing both hydrophobic (benzyloxy, cyclohexyl) and hydrophilic (hydroxyl, dimethylamino) groups. Its high boiling point and low vapor pressure indicate strong intermolecular forces and limited volatility under standard conditions.
Spectroscopic Properties
The structural features of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol lend themselves to characteristic spectroscopic signatures that aid in its identification and purity assessment. While specific spectral data is limited in the available literature, the compound's functional groups would produce distinctive patterns in various spectroscopic analyses, including:
-
Infrared (IR) spectroscopy: Expected absorption bands for hydroxyl, amine, ether, and aromatic functionalities
-
Nuclear Magnetic Resonance (NMR): Characteristic signals for aromatic protons, methylene bridges, cyclohexyl protons, and dimethylamino groups
-
Mass Spectrometry (MS): Fragmentation patterns reflecting the sequential cleavage of the molecule's structural components
These spectroscopic properties provide essential tools for confirming the compound's identity and monitoring synthetic processes involving this molecule.
Synthesis and Production Methods
Key Intermediates
A closely related compound, 1-[2-amino-1-(4-benzyloxyphenyl)ethyl]cyclohexanol, represents an important intermediate in the synthesis pathway. This amino compound can be converted to the dimethylamino derivative through established alkylation procedures. The relationship between these compounds reflects the stepwise synthetic strategy commonly employed in the preparation of structurally complex pharmaceutical intermediates.
The patent information indicates that the amino intermediate can be prepared by reducing 1-[cyano(substituted benzyloxyphenyl)methyl]cyclohexanol with reducing agents such as sodiumborohydride-iodine or sodiumborohydride-trifluoroacetic acid in an appropriate solvent. The resulting amino compound can then undergo alkylation to introduce the dimethylamino group.
Industrial Production Considerations
For industrial-scale production, the synthesis of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol requires careful consideration of reaction conditions, reagent selection, and purification methods to ensure high yield and purity. Key factors include:
-
Selection of appropriate protecting groups for functional group compatibility
-
Optimization of reaction conditions for each synthetic step
-
Implementation of effective purification strategies to remove impurities
-
Consideration of safety parameters due to the use of reactive reagents
-
Development of quality control protocols for consistency across batches
Patent literature suggests that improved synthetic methods have been developed to enhance yield and purity while minimizing the formation of unwanted byproducts, which is critical for compounds intended for pharmaceutical applications.
Relationship to Pharmaceutical Compounds
Connection to Venlafaxine and Derivatives
1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol appears to be structurally related to venlafaxine and serves as an intermediate in the synthesis pathway of O-desmethylvenlafaxine (desvenlafaxine). O-desmethylvenlafaxine is the predominant active metabolite of venlafaxine and has demonstrated efficacy in inhibiting norepinephrine and serotonin uptake, mechanisms critical for antidepressant activity.
The structural relationship becomes evident when examining the transformation pathways involved in converting the benzyloxy-protected intermediate to the final active pharmaceutical ingredient. The benzyloxy group serves as a protecting group for the phenol functionality, which is later deprotected to yield the hydroxyl group present in O-desmethylvenlafaxine.
Role in Pharmaceutical Synthesis
As described in patent literature, the compound functions as a key intermediate in an improved process for producing O-desmethylvenlafaxine on an industrial scale. The synthetic route involves:
-
Preparation of the benzyloxy-protected intermediate (our target compound)
-
Deprotection of the benzyloxy group to reveal the phenol functionality
-
Further modifications as needed to yield the final pharmaceutical product
The patent specifically mentions that 1-[2-(dimethylamino)-1-(4-benzyloxyphenyl)ethyl]cyclohexanol can be converted to O-desmethylvenlafaxine through a deprotection step, typically achieved via catalytic hydrogenation using palladium on carbon as a catalyst in methanol. This transformation has been reported to proceed with good yields (approximately 81%) under appropriate conditions.
Applications and Research Significance
Pharmaceutical Applications
The primary significance of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol lies in its role as a synthetic intermediate in the production of pharmaceutically active compounds, particularly antidepressants like O-desmethylvenlafaxine. This application underscores its importance in medicinal chemistry and pharmaceutical manufacturing.
The compound's structural features, including the benzyloxy protecting group, are strategically important in the synthetic pathway, allowing for selective modifications and eventual transformation into the target therapeutic agent. The careful design of such intermediates is essential for developing efficient and scalable processes for producing complex pharmaceutical compounds.
Research and Development Implications
Beyond its specific role in antidepressant synthesis, the compound represents an interesting case study in protective group chemistry and pharmaceutical intermediate design. The strategic use of the benzyloxy group illustrates fundamental principles in organic synthesis, including:
-
Protection and deprotection strategies for selective functionalization
-
Structural modifications to optimize pharmacokinetic properties
-
Design of synthetic routes that are amenable to industrial-scale production
Research into improved synthetic methods for such compounds contributes to broader advances in medicinal chemistry and pharmaceutical manufacturing technologies. The development of more efficient, cost-effective, and environmentally friendly processes for producing pharmaceutical intermediates remains an active area of research with significant implications for drug affordability and accessibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume